2-Chloro-3-(4-fluorophenyl)-1-propene
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Overview
Description
2-Chloro-3-(4-fluorophenyl)-1-propene is an organic compound that features a chloro group and a fluorophenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(4-fluorophenyl)-1-propene typically involves the reaction of 4-fluorobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure higher yields and purity. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, enhances the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-fluorophenyl)-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The propene moiety can be oxidized to form epoxides or diols.
Reduction Reactions: The double bond in the propene can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products
Substitution: Formation of 2-azido-3-(4-fluorophenyl)-1-propene.
Oxidation: Formation of 2-chloro-3-(4-fluorophenyl)oxirane.
Reduction: Formation of 2-chloro-3-(4-fluorophenyl)propane.
Scientific Research Applications
2-Chloro-3-(4-fluorophenyl)-1-propene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-fluorophenyl)-1-propene involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluorophenyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(4-bromophenyl)-1-propene
- 2-Chloro-3-(4-methylphenyl)-1-propene
- 2-Chloro-3-(4-nitrophenyl)-1-propene
Uniqueness
2-Chloro-3-(4-fluorophenyl)-1-propene is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This fluorine substitution can enhance the compound’s stability, reactivity, and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-4-fluorobenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF/c1-7(10)6-8-2-4-9(11)5-3-8/h2-5H,1,6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUXGOWCGSOVLM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC=C(C=C1)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30636038 |
Source
|
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.61 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731773-08-3 |
Source
|
Record name | 1-(2-Chloro-2-propen-1-yl)-4-fluorobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=731773-08-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Chloroprop-2-en-1-yl)-4-fluorobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30636038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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